molecular formula C14H17NO4 B3021950 cis-1-Benzyl-azetidine-2,4-dicarboxylic acid dimethyl ester CAS No. 121049-90-9

cis-1-Benzyl-azetidine-2,4-dicarboxylic acid dimethyl ester

Cat. No.: B3021950
CAS No.: 121049-90-9
M. Wt: 263.29 g/mol
InChI Key: COJVYCMOVXNWAM-TXEJJXNPSA-N
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Description

cis-1-Benzyl-azetidine-2,4-dicarboxylic acid dimethyl ester: is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features two ester groups and a benzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Benzyl-azetidine-2,4-dicarboxylic acid dimethyl ester typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of benzylamine with diethyl oxalate to form an intermediate, which is then cyclized to produce the azetidine ring. The esterification of the resulting azetidine-2,4-dicarboxylic acid with methanol yields the final dimethyl ester product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: cis-1-Benzyl-azetidine-2,4-dicarboxylic acid dimethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

cis-1-Benzyl-azetidine-2,4-dicarboxylic acid dimethyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cis-1-Benzyl-azetidine-2,4-dicarboxylic acid dimethyl ester involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active intermediates, which can then interact with enzymes or receptors in biological systems. The benzyl group may also play a role in modulating the compound’s activity and binding affinity .

Comparison with Similar Compounds

    cis-1-Benzyl-azetidine-2,4-dicarboxylic acid diethyl ester: Similar structure but with ethyl ester groups instead of methyl.

    trans-1-Benzyl-azetidine-2,4-dicarboxylic acid dimethyl ester: Similar structure but with a different stereochemistry.

    1-Benzyl-azetidine-2,4-dicarboxylic acid: Lacks the ester groups, resulting in different chemical properties.

Uniqueness: cis-1-Benzyl-azetidine-2,4-dicarboxylic acid dimethyl ester is unique due to its specific stereochemistry and the presence of both benzyl and ester groups.

Properties

IUPAC Name

dimethyl (2R,4S)-1-benzylazetidine-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-18-13(16)11-8-12(14(17)19-2)15(11)9-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3/t11-,12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJVYCMOVXNWAM-TXEJJXNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@H](N1CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201135505
Record name 2,4-Azetidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester, (2R,4S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201135505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121049-90-9
Record name 2,4-Azetidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester, (2R,4S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121049-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Azetidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester, (2R,4S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201135505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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